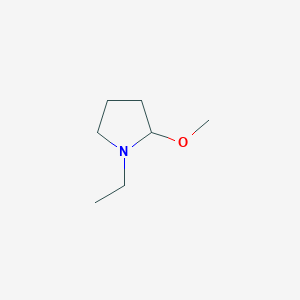

1-Ethyl-2-methoxypyrrolidine

Description

Contextual Significance of Substituted Pyrrolidines in Organic Chemistry

The pyrrolidine (B122466) ring, a nitrogen-containing saturated five-membered heterocycle, is a cornerstone of organic and medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs underscores its significance. nih.govmdpi.com Nitrogen-containing heterocyclic compounds are of great interest due to their biological and pharmacological properties. mdpi.com The pyrrolidine scaffold is considered a "privileged structure" in drug discovery, as it is present in approximately 60% of small molecule drugs approved by the US Food and Drug Administration that contain a nitrogen-based ring. nih.gov

This structural motif is a key component of many alkaloids, such as nicotine (B1678760) and hygrine, and is also found in the essential amino acid proline, a fundamental building block of peptides and proteins. mdpi.com The unique conformational constraints and the basic nitrogen atom of the pyrrolidine ring allow it to engage in specific interactions with biological targets, making it a highly valuable scaffold for the design of new therapeutic agents. Research has demonstrated the importance of substituted pyrrolidines in compounds with potent biological activities, targeting conditions ranging from leishmaniasis to neurological disorders. nih.gov

General Academic Research Landscape for Pyrrolidine Derivatives

The academic research landscape for pyrrolidine derivatives is both broad and dynamic, driven by their potential applications in medicine and materials science. nih.gov A significant portion of this research is dedicated to the development of novel and efficient synthetic methodologies to create diversely substituted pyrrolidines with high levels of stereochemical control. mdpi.com

Key areas of synthetic exploration include:

Catalytic Reactions : Metal-catalyzed reactions, particularly those using palladium, have been developed for transformations like hydroarylation, allowing for the direct functionalization of pyrroline (B1223166) precursors to yield substituted pyrrolidines. nih.gov

Asymmetric Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of highly substituted pyrrolidines. For instance, cascade reactions catalyzed by cinchona-derived squaramides can produce complex pyrrolidine structures with multiple stereocenters in a single step. rsc.org

Cycloaddition Reactions : 1,3-dipolar cycloaddition reactions are a classic and effective method for constructing the pyrrolidine ring, often allowing for the synthesis of complex spiro-pyrrolidine derivatives. researchgate.net

Multi-component and Cascade Reactions : Modern synthetic strategies often combine multiple reaction steps into a single pot to improve efficiency. A notable example is the combination of organocatalysis and gold catalysis in a nitro-Mannich/hydroamination cascade to produce trisubstituted pyrrolidines with excellent enantioselectivity. acs.org

Functionalization of Precursors : Many synthetic routes start with readily available chiral precursors like (S)-proline to synthesize enantiomerically pure pyrrolidine derivatives for drug development. mdpi.comosi.lv

The table below summarizes some of the modern synthetic approaches toward pyrrolidine derivatives.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Palladium-Catalyzed Hydroarylation | Reaction of N-alkyl pyrrolines with aryl bromides to form 3-aryl pyrrolidines. nih.gov | Broad substrate scope, single-step synthesis of drug-like molecules. nih.gov |

| Organocatalytic Asymmetric Cascade | A cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone. rsc.org | Creates highly substituted pyrrolidines with a quaternary stereocenter; high enantioselectivity. rsc.org |

| Intramolecular C-H Amination | Iron- or Nickel-catalyzed reactions that form the pyrrolidine ring via C-H activation and amination. organic-chemistry.org | High chemo- and regioselectivity; applicable to late-stage functionalization. organic-chemistry.org |

| Nitro-Mannich/Hydroamination Cascade | A one-pot reaction combining organocatalysis for a nitro-Mannich reaction with gold-catalyzed hydroamination. acs.org | Produces trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. acs.org |

| Functionalization of Endocyclic Enamines | Electrophilic addition to the double bond of N-substituted 2-pyrrolines followed by further transformations. researchgate.net | Allows for the introduction of various functional groups at the α- and β-positions. researchgate.net |

The ultimate goal of this extensive research is the discovery of novel molecules with specific functions. Pyrrolidine derivatives have been investigated for a wide range of applications, including as anticancer agents, where they can be derivatized with other pharmacophores like spirooxindoles or thiazoles, and as inhibitors for enzymes such as α-amylase and α-glucosidase for potential use in metabolic disorders. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-8-6-4-5-7(8)9-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPTYRASWLVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Approaches for 1 Ethyl 2 Methoxypyrrolidine

Overview of Established Synthetic Routes to the 1-Ethyl-2-methoxypyrrolidine Core

The construction of the this compound scaffold is predominantly achieved through methods that can introduce an alkoxy group at the C2 position of a pre-existing N-ethylpyrrolidine ring. One of the most effective and established methods is the electrochemical oxidation of N-substituted amines.

This process, often referred to as anodic alkoxylation, involves the oxidation of 1-ethylpyrrolidine (B1582981) at an anode in the presence of methanol (B129727) as both the solvent and the nucleophile. The reaction proceeds via the formation of a highly reactive N-acyliminium ion intermediate. This electrophilic species is then readily trapped by methanol to yield the desired 2-methoxy derivative. The efficiency of this transformation can be high, and modern adaptations of this method utilize flow electrochemical reactors. thieme-connect.devapourtec.com These systems offer precise control over reaction parameters such as current, voltage, and residence time, which can lead to improved yields and selectivity for either mono- or di-alkoxylated products. thieme-connect.devapourtec.com

Another key strategy involves the chemical generation of N-acyliminium ions from stable precursors. For instance, γ-hydroxylactams can be treated with an acid catalyst to eliminate water and form the cyclic N-acyliminium ion, which is subsequently captured by methanol. Similarly, cyclic N,O-acetals can serve as precursors, releasing an alcohol molecule under Lewis acid catalysis to generate the key iminium intermediate. qub.ac.uk

The following table summarizes common precursors and methods for this transformation:

| Precursor | Method | Key Intermediate | Reagents/Conditions |

| 1-Ethylpyrrolidine | Anodic Oxidation | N-ethyl-Δ¹-pyrrolinium ion | Methanol, Supporting Electrolyte (e.g., Et₄NBF₄), Electricity |

| N-Ethyl-γ-hydroxylactam | Acid Catalysis | N-acyliminium ion | Methanol, Acid (e.g., H₂SO₄) |

| N-Ethyl-2-alkoxypyrrolidine (transacetalization) | Lewis Acid Catalysis | N-acyliminium ion | Methanol, Lewis Acid (e.g., Sc(OTf)₃) |

Stereoselective Synthesis Strategies for Chiral Isomers of this compound

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of synthetic methods to selectively produce one enantiomer over the other is a significant area of research.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule. This auxiliary would then control the facial selectivity of the nucleophilic attack by methanol on the N-acyliminium ion intermediate.

For example, auxiliaries like Evans oxazolidinones or pseudoephedrine can be used to control the stereochemistry of reactions at the α-position to a carbonyl group. blogspot.comharvard.edu A hypothetical route could involve a pyrrolidine (B122466) precursor bearing such an auxiliary, which would bias the formation of the N-acyliminium ion and/or the subsequent nucleophilic attack, leading to a high diastereomeric excess. The final step would be the cleavage of the auxiliary to yield the enantioenriched product.

Enantioselective Catalysis in this compound Formation

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Strategies for the enantioselective synthesis of substituted pyrrolidines often involve metal-catalyzed or organocatalyzed reactions. nih.govchemrxiv.org

A potential route to chiral this compound could involve the asymmetric cyclization of a suitable acyclic precursor catalyzed by a chiral Lewis acid or Brønsted acid. chemrxiv.org For instance, a chiral phosphoric acid could protonate a precursor to form a chiral ion pair with the resulting N-acyliminium ion. qub.ac.uk This chiral environment would then dictate the trajectory of the intramolecular nucleophilic attack or the external attack by methanol, leading to the preferential formation of one enantiomer.

Diastereoselective Control in Pyrrolidine Ring Construction

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective strategies are crucial when it is synthesized from a chiral precursor or when additional substituents are present on the pyrrolidine ring.

A common strategy involves the diastereoselective addition of a nucleophile to a chiral sulfinimine, followed by intramolecular cyclization to form the pyrrolidine ring. researchgate.net Another powerful method is the use of asymmetric multicomponent reactions, which can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.gov For example, a reaction could be designed where a chiral starting material undergoes a cascade of reactions, culminating in the formation of a substituted pyrrolidine ring where the stereochemistry at C2 is controlled relative to other stereocenters in the molecule. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comnih.gov

The use of flow electrochemistry for the synthesis of 2-methoxypyrrolidines is a prime example of a novel and greener approach. thieme-connect.devapourtec.com Flow reactors offer enhanced safety and control over highly reactive intermediates. Furthermore, electrochemical synthesis replaces stoichiometric chemical oxidants with electricity, a traceless reagent, thereby reducing chemical waste. thieme-connect.de

Other green strategies applicable to this synthesis include:

Solvent-Free Reactions : Performing reactions under neat or mechanochemical (grinding) conditions can eliminate the need for solvents, which are a major source of chemical waste. mdpi.com

Use of Greener Solvents : When solvents are necessary, replacing hazardous solvents with more environmentally friendly alternatives, such as cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact of a process. beilstein-journals.org

Catalysis : As mentioned, catalytic methods are inherently greener than stoichiometric approaches due to reduced waste generation.

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. The synthesis of this compound via the oxidation of 1-ethylpyrrolidine is believed to proceed through the following key steps:

Initial Oxidation : In an electrochemical process, an electron is removed from the nitrogen atom of 1-ethylpyrrolidine at the anode.

α-Deprotonation : A base (which can be the solvent or another molecule of the starting amine) removes a proton from the carbon adjacent (α) to the nitrogen, leading to a radical intermediate.

Second Oxidation : The α-amino radical is further oxidized at the anode to form a highly electrophilic N-acyliminium ion.

Nucleophilic Trapping : The solvent, methanol, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Deprotonation : A final deprotonation step yields the neutral this compound product.

In stereoselective variants, the mechanism involves non-covalent interactions that create an energy difference between the transition states leading to the different stereoisomers. In chiral auxiliary-controlled reactions, steric hindrance from the bulky auxiliary blocks one face of the N-acyliminium ion, forcing the nucleophile to attack from the less hindered face. blogspot.com In enantioselective catalysis, the chiral catalyst forms a complex with the substrate or an intermediate, creating a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. qub.ac.uk

Reactivity and Chemical Transformations of 1 Ethyl 2 Methoxypyrrolidine

1-Ethyl-2-methoxypyrrolidine as a Versatile Synthetic Building Block and Intermediate

This compound is a heterocyclic compound whose utility in organic synthesis is derived from its structural features, specifically the N-ethylated pyrrolidine (B122466) ring and the methoxy (B1213986) group at the C2 position. This arrangement constitutes a cyclic aminal ether, a functional group that can act as a masked or protected form of a reactive electrophilic species. The primary value of this compound as a synthetic intermediate lies in its ability to generate an N-ethyl-Δ¹-pyrrolidinium ion under appropriate conditions. This electrophilic intermediate can then react with a wide array of nucleophiles to form new C-C and C-heteroatom bonds at the C2 position of the pyrrolidine ring.

The N-ethylpyrrolidine scaffold is a common motif in various biologically active compounds and pharmaceutical intermediates. For instance, the synthesis of molecules like (S)-1-ethyl-2-aminomethylpyrrolidine, a key intermediate for the drug Sulpiride, often starts from precursors that allow for functionalization at the C2 position. While direct routes from this compound are not extensively documented, its structure makes it a plausible precursor for such targets. By displacing the methoxy group with a suitable nitrogen-containing nucleophile (or a precursor group like a nitrile or nitro group that can be subsequently reduced), this building block could provide a streamlined entry into complex, functionalized pyrrolidines. A patent describing the synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine from 4-hydroxybutyraldehyde (B1207772) and ethylamine (B1201723) highlights the industrial interest in ortho-substituted 1-ethylpyrrolidine (B1582981) derivatives google.com.

Functionalization and Derivatization Strategies for this compound

The chemical reactivity of this compound allows for a variety of functionalization and derivatization strategies, targeting the nitrogen atom, the pyrrolidine ring, and the methoxy group.

Alkylation and Acylation Reactions of Pyrrolidine Derivatives

The nitrogen atom in this compound is a tertiary amine, already substituted with an ethyl group. Consequently, it is generally unreactive towards further alkylation or acylation under standard conditions. However, the pyrrolidine ring itself, particularly the α-carbon (C2), is the primary site for synthetic modification.

A common strategy for the α-functionalization of N-substituted pyrrolidines involves the formation of an intermediate iminium ion, which is highly electrophilic. rsc.org In the case of this compound, this iminium ion can be readily generated by the acid-catalyzed elimination of the methoxy group. The resulting N-ethyl-Δ¹-pyrrolidinium species can then be trapped by nucleophiles, achieving an effective α-alkylation or α-arylation. This redox-neutral approach allows for the introduction of various substituents at the C2 position. rsc.org

Modifications at the Pyrrolidine Ring System

Beyond the reactive C2 position, modern synthetic methods offer pathways to functionalize other positions on the pyrrolidine ring. Late-stage C(sp³)–H bond functionalization is a powerful strategy for modifying saturated heterocycles without the need for pre-installed functional groups. Although specific applications to this compound are not detailed in the literature, general methods for C–H activation could potentially be applied to introduce substituents at the C3, C4, or C5 positions.

Another potential transformation is the reductive ring-opening of the pyrrolidine moiety. Such strategies can convert the cyclic amine into a linear, functionalized amino alcohol or related structure, providing access to a different class of synthetic building blocks. researchgate.net

Transformations Involving the Methoxy Group

The methoxy group at the C2 position is the most reactive site on the this compound molecule and the key to its utility as a synthetic intermediate. As a cyclic aminal ether, the C-O bond is susceptible to cleavage under Lewis or Brønsted acidic conditions. This cleavage is not a simple substitution; it proceeds through the formation of the highly reactive N-ethyl-Δ¹-pyrrolidinium ion.

This intermediate can be intercepted by a diverse range of nucleophiles, enabling the synthesis of various 2-substituted pyrrolidines. researchgate.net This reactivity provides a versatile platform for introducing molecular complexity. For example, reaction with organometallic reagents, silyl (B83357) enol ethers, or electron-rich aromatic compounds would lead to the formation of new carbon-carbon bonds. Similarly, reaction with azides, amines, or alcohols would install new carbon-heteroatom bonds.

The table below outlines potential transformations based on this reactivity profile.

| Nucleophile Class | Specific Nucleophile Example | Resulting Product Structure (at C2) |

| Carbon Nucleophiles | Grignard Reagents (R-MgX) | Alkyl/Aryl |

| Organolithium Reagents (R-Li) | Alkyl/Aryl | |

| Silyl Enol Ethers | β-Ketoalkyl | |

| Allylsilanes / Allylstannanes | Allyl | |

| Cyanide (e.g., TMSCN) | Cyano | |

| Heteroatom Nucleophiles | Azides (e.g., TMSN₃) | Azido |

| Amines (R₂NH) | Amino | |

| Alcohols (R-OH) / Thiols (R-SH) | Alkoxy / Thioalkoxy |

This table represents plausible reactions based on the known chemistry of cyclic aminal ethers and related pyrrolidine derivatives.

Catalytic Applications of this compound and its Derivatives

The pyrrolidine scaffold is a privileged structure in catalysis, particularly in asymmetric synthesis, where chiral pyrrolidine-based molecules are widely used as catalysts or ligands.

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

If prepared in an enantiomerically pure form, such as (2S)-1-Ethyl-2-methoxypyrrolidine or (2R)-1-Ethyl-2-methoxypyrrolidine, the molecule possesses the necessary features to act as a chiral ligand in metal-catalyzed asymmetric reactions. The structure contains two potential donor atoms for metal coordination: the nitrogen of the pyrrolidine ring and the oxygen of the methoxy group. This N,O-bidentate chelation motif can form a stable five-membered ring with a metal center, creating a well-defined, chiral environment.

This chiral pocket around the metal can effectively control the stereochemical outcome of a reaction by directing the approach of substrates. Ligands with this N,O-structure are known to be effective in a variety of asymmetric transformations. While specific studies employing this compound as a ligand are not prominent, its structural analogy to other successful chiral ligands suggests its potential in this field.

The table below lists several asymmetric reactions where a chiral this compound ligand could potentially be applied.

| Asymmetric Reaction Type | Metal Catalyst (Example) | Potential Role of Ligand |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Controls enantioselectivity of nucleophilic attack. |

| Asymmetric Hydrogenation | Iridium (Ir) or Rhodium (Rh) | Creates a chiral environment for H₂ addition. |

| Asymmetric Aldol Reactions | Titanium (Ti) or Tin (Sn) | Organizes nucleophile and electrophile in a chiral Lewis acidic complex. |

| Asymmetric Diels-Alder | Copper (Cu) or Scandium (Sc) | Controls the facial selectivity of the dienophile's approach. |

This table illustrates potential applications based on the structural features of the compound and established principles in asymmetric catalysis.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the reactivity, chemical transformations, organocatalytic applications, or reaction mechanism studies of the chemical compound This compound .

The search results consistently provided information on a structurally related but distinct compound, 1-Ethyl-2-pyrrolidinone (also known as N-Ethyl-2-pyrrolidone or NEP). This compound possesses an oxo group at the 2-position of the pyrrolidine ring, rather than the methoxy group specified in your request.

Due to the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article. The available scientific data does not cover the specific topics of organocatalytic applications and reaction mechanism studies for this particular compound.

Therefore, the following sections of the requested article cannot be provided:

3.3.2. Organocatalytic Applications of Pyrrolidine Frameworks 3.4. Reaction Mechanism Studies of this compound Transformations

No research findings or data tables for "this compound" corresponding to these topics were found.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Ethyl 2 Methoxypyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the types and numbers of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of 1-Ethyl-2-methoxypyrrolidine is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. The predicted chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are highly dependent on the local electronic environment. The carbon atom bonded to both nitrogen and oxygen (C2) is expected to be the most downfield-shifted carbon in the aliphatic region due to the strong deshielding effect of these two electronegative atoms.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Predicted 1D NMR Data for this compound | |||

|---|---|---|---|

| Atom Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | C2-H | ~4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) |

| N-CH₂-CH₃ | ~2.8 - 3.2 | Quartet (q) | |

| O-CH₃ | ~3.3 - 3.6 | Singlet (s) | |

| C5-H₂ | ~2.9 - 3.3 | Multiplet (m) | |

| C3-H₂, C4-H₂ | ~1.6 - 2.1 | Multiplet (m) | |

| N-CH₂-CH₃ | ~1.0 - 1.3 | Triplet (t) | |

| ¹³C NMR | C2 | ~85 - 95 | CH |

| C5 | ~50 - 60 | CH₂ | |

| O-CH₃ | ~55 - 65 | CH₃ | |

| N-CH₂ | ~45 - 55 | CH₂ | |

| C3 | ~25 - 35 | CH₂ | |

| C4 | ~20 - 30 | CH₂ | |

| N-CH₂-CH₃ | ~12 - 18 | CH₃ |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group. It would also map the connectivity of the protons around the pyrrolidine (B122466) ring, showing correlations between the C2 proton and the C3 protons, the C3 and C4 protons, and the C4 and C5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal predicted around 4.0-4.5 ppm would show a cross-peak with the carbon signal around 85-95 ppm, confirming their direct bond and assigning them to the C2 position.

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound, the molecular formula is C₇H₁₅NO. HRMS would be used to confirm this by measuring the exact mass of the molecular ion ([M+H]⁺).

Molecular Formula: C₇H₁₅NO

Calculated Exact Mass: 129.115364 u

Expected HRMS Result ([M+H]⁺): 130.12319 m/z

An experimental mass measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a characteristic pattern of fragment ions. This pattern serves as a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound would likely proceed through pathways common to N-alkylated amines and ethers, primarily involving alpha-cleavage relative to the nitrogen and oxygen atoms.

| Precursor Ion (m/z) | Plausible Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 130.12 ([M+H]⁺) | Loss of methanol (B129727) | 98.09 | CH₃OH |

| 130.12 ([M+H]⁺) | Alpha-cleavage with loss of ethyl radical | 100.07 | •C₂H₅ |

| 130.12 ([M+H]⁺) | Alpha-cleavage with loss of methoxy (B1213986) radical | 98.09 | •OCH₃ |

| 130.12 ([M+H]⁺) | Ring-opening followed by loss of ethylene | 102.10 | C₂H₄ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a sample. The spectra for this compound would be characterized by absorptions corresponding to C-H, C-N, and C-O bonds. A key diagnostic feature would be the absence of signals for hydroxyl (-OH) or carbonyl (C=O) groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2995 | Strong |

| C-O Stretch | Ether (C-O-C) | 1070 - 1150 | Strong |

| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium-Weak |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography. This powerful analytical technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

To date, a specific X-ray crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the general methodology that would be applied for its solid-state structure determination is well-established. A suitable single crystal of this compound would be grown, typically by slow evaporation of a solution, and then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would definitively establish the conformation of the pyrrolidine ring, the orientation of the ethyl and methoxy substituents, and the intermolecular interactions within the crystal lattice. This information is invaluable for understanding its physical properties and potential interactions in a biological or chemical system.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 5-10, b = 5-15, c = 10-20 |

| Bond Lengths (Å) | C-N ≈ 1.47, C-O ≈ 1.43, C-C ≈ 1.54 |

| Bond Angles (°) | C-N-C ≈ 109-112, C-O-C ≈ 110-115 |

| Ring Conformation | Envelope or Twist |

Note: The data in this table is hypothetical and represents typical ranges for similar small organic molecules. Actual data would require experimental determination.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of components in a mixture. For this compound, various chromatographic techniques are employed to assess its purity and, crucially, to separate its enantiomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of this compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. A typical GC analysis would provide a chromatogram showing a major peak corresponding to this compound and potentially smaller peaks for any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity assessment. A solution of the compound is passed through a column packed with a solid adsorbent material (stationary phase) at high pressure. The separation is based on the compound's interaction with the stationary and mobile phases. For a polar compound like this compound, reversed-phase HPLC with a C18 column is a common choice. A UV detector is often used if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer can be employed for universal detection.

Table 2: Typical Chromatographic Conditions for Purity Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5MS) | Reversed-phase (e.g., C18, 5 µm) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis, ELSD, or Mass Spectrometer (MS) |

| Expected Result | Single major peak indicating high purity | Single major peak indicating high purity |

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Both chiral GC and chiral HPLC can be employed for this purpose.

Chiral HPLC: A solution of the racemic or enantioenriched this compound is injected onto a chiral HPLC column. The mobile phase composition is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Two baseline-separated peaks corresponding to the (R) and (S) enantiomers. |

The development of robust analytical methods is critical for the quality control and characterization of this compound. While specific experimental data for this compound is not widely published, the application of established techniques such as X-ray crystallography and various chromatographic methods provides a clear pathway for its comprehensive analysis.

Computational and Theoretical Investigations of 1 Ethyl 2 Methoxypyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information on electron distribution, orbital energies, and various reactivity indices.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organic molecules. For 1-Ethyl-2-methoxypyrrolidine, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a suitable basis set (e.g., 6-31G**), can be used to optimize the molecular geometry and compute its electronic properties. espublisher.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. espublisher.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, as defined by Conceptual DFT. nih.govresearchgate.net These descriptors help quantify the molecule's reactivity.

Table 1: Predicted Global Reactivity Descriptors for a Pyrrolidine (B122466) System using DFT

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 | Correlates with ionization potential; indicates electron-donating capability. |

| LUMO Energy (ELUMO) | - | 2.15 | Correlates with electron affinity; indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.65 | Indicates high kinetic stability and low reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.325 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 2.175 | Measures the power of an atom to attract electrons to itself. |

Note: The values presented are hypothetical for a generic pyrrolidine system, based on typical ranges found in computational studies of similar organic molecules, to illustrate the output of DFT calculations. espublisher.commdpi.com

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. arxiv.org While often more computationally demanding than DFT, they can provide benchmark-quality results for electronic structure and energy. For this compound, these methods could be employed to obtain a highly accurate description of its ground-state electronic structure and to validate the results obtained from DFT calculations. nih.gov Ab initio calculations are particularly valuable for determining precise molecular geometries and vibrational frequencies, which are essential for predicting spectroscopic parameters. arxiv.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine Systems

The five-membered pyrrolidine ring is not planar and exhibits puckering, leading to various conformations such as the "envelope" and "twist" forms. The substituents on this compound—the N-ethyl group and the C2-methoxy group—can exist in different spatial orientations (e.g., axial or equatorial), resulting in multiple distinct conformers with different energies.

Conformational analysis through computational methods can identify the lowest-energy (most stable) conformer by systematically exploring the potential energy surface. Such studies on substituted pyrrolidine rings have shown that the ring typically adopts a twisted conformation. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.gov By simulating the motions of the atoms in a system, MD can reveal how this compound behaves in a solution, such as water. rsc.org These simulations provide insights into:

Conformational Flexibility : How the molecule transitions between different conformers at a given temperature. nih.gov

Solvation Structure : How solvent molecules arrange themselves around the solute, forming solvation shells. Studies on related molecules like N-methylpyrrolidone show a strong structuring effect on surrounding water molecules. rsc.orgresearchgate.net

Hydrogen Bonding : The dynamics of hydrogen bond formation and breaking between the molecule and the solvent.

MD simulations on pyrrolidine-containing systems are crucial for understanding their behavior in a biological context and for interpreting experimental data obtained in solution. scispace.commdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. espublisher.com These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By calculating the harmonic frequencies of the optimized structure of this compound, a theoretical IR spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure. Machine learning techniques are increasingly being integrated with quantum chemistry to predict IR spectra with even higher accuracy. nih.gov

Table 2: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (alkane) | -CH₃, -CH₂- | 2850 - 3000 |

| C-N Stretch | Pyrrolidine ring | 1180 - 1250 |

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative example of what computational analysis would provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, have shown good agreement with experimental NMR data for organic molecules. nih.gov Predicting the NMR spectrum of this compound would provide valuable information for its structural elucidation.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy path that connects reactants to products. github.io

A key element in this process is the location of the transition state (TS), which is the maximum energy point along the reaction coordinate and corresponds to a saddle point on the potential energy surface. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could investigate reactions such as hydrolysis of the methoxy (B1213986) group or SN2 substitution at the N-ethyl group. Computational methods to find the TS structure include:

Synchronous Transit-Guided Quasi-Newton (QST2/QST3) : This method requires the structures of the reactant and product (and a guess for the TS in QST3) to find the transition state connecting them. arxiv.orgucsb.edu

Eigenvector Following : This method starts from a guess of the TS structure and optimizes it by following the vibrational mode corresponding to the reaction coordinate. ucsb.edu

Once the transition state is located and confirmed (by having exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. github.io This traces the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. Modern computational tools can automate much of the process of finding transition states for given reactions. chemrxiv.orgyoutube.com

Future Directions and Emerging Research Avenues in 1 Ethyl 2 Methoxypyrrolidine Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The development of new synthetic methodologies for producing chiral pyrrolidines is a cornerstone of modern organic synthesis, given their prevalence in biologically active compounds and their utility as organocatalysts. nih.gov Future research will likely focus on creating more efficient and stereoselective pathways to 1-Ethyl-2-methoxypyrrolidine and its analogs.

Current efforts in the synthesis of substituted chiral pyrrolidines often rely on modifying existing structures to optimize catalytic efficiency and selectivity. nih.gov Emerging strategies aim to move beyond incremental improvements by exploring entirely new synthetic routes. These may include:

Asymmetric Cycloaddition Reactions: Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with olefins represent a powerful method for constructing highly functionalized and enantiomerically pure pyrrolidines. nih.gov Future work could adapt these methods for the specific synthesis of 2-alkoxypyrrolidines.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds in simple cyclic amines is an increasingly important area of research. rsc.org Biocatalytic strategies using engineered enzymes, such as cytochrome P450s, are being developed for the enantioselective α-C–H functionalization of pyrrolidines, which could be adapted to install the methoxy (B1213986) group with high precision. acs.org

Hydrozirconation-Cyclization Sequences: A tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to pyrrolidines. nih.gov Investigating this and similar tandem reactions could lead to novel and efficient syntheses of 2-substituted pyrrolidines.

The table below summarizes potential novel synthetic approaches and their key advantages.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric 1,3-Dipolar Cycloaddition | High stereocontrol, access to diverse functionality. nih.gov | Development of specific catalysts for 2-alkoxy substitution. |

| Biocatalytic C-H Functionalization | High enantioselectivity, sustainable (enzymatic). acs.org | Engineering enzymes for specific carbene transfer to the pyrrolidine (B122466) ring. |

| Tandem Hydrozirconation-Cyclization | Diastereoselective, efficient ring construction. nih.gov | Optimization of reaction conditions and substrate scope. |

| Iridium-Catalyzed N-Heterocyclization | Good to excellent yields for cyclic amines. organic-chemistry.org | Adaptation for the synthesis of substituted pyrrolidines. |

Development of New Catalytic Systems Utilizing this compound Derivatives

The chiral pyrrolidine scaffold is a privileged structure in organocatalysis. nih.gov Derivatives of this compound could be designed to act as novel catalysts or ligands in a variety of asymmetric transformations.

Future research is expected to explore the following areas:

Bifunctional Catalysis: Designing derivatives that incorporate both a Lewis basic nitrogen atom and a hydrogen-bond donating group can enable cooperative catalysis. This approach has been successful in formal aza-Diels-Alder reactions using primary aminothioureas to activate both the enone and imine components. nih.gov

Chiral Guanidine (B92328) Derivatives: Chiral guanidines and their derivatives are powerful organocatalysts due to their strong basicity and hydrogen-bonding capabilities. rsc.org Incorporating the this compound motif into novel guanidine structures could lead to new catalysts for a range of reactions.

Metal-Ligand Cooperation: The combination of chiral organic molecules with metal species can lead to powerful catalytic systems that are not achievable with either component alone. rsc.org Derivatives of this compound could serve as chiral ligands for various transition metals, enabling new enantioselective transformations.

The development of such catalytic systems would expand the toolbox of synthetic chemists, allowing for the creation of complex molecules with high levels of stereocontrol.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced, in-situ characterization techniques allows for real-time monitoring of chemical reactions, providing valuable insights that are often missed with traditional offline analysis.

For reactions involving the synthesis or application of this compound, particularly those that are highly exothermic or involve sensitive reagents like Grignard reactions, real-time monitoring is essential for safety and efficiency. hzdr.deresearchgate.net Future research will increasingly rely on techniques such as:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time. mt.comacs.org For instance, in-situ FTIR can be used to track the consumption of an organic halide and the formation of a Grignard reagent, confirming reaction initiation and preventing the dangerous accumulation of unreacted starting material. researchgate.netmt.com

In-situ NIR Spectroscopy: Near-infrared spectroscopy can be used for continuous monitoring and control of reactions, ensuring optimal stoichiometry and preventing the formation of impurities. acs.org

Calorimetry and Mass Balancing: Real-time heat and mass balancing can provide critical information about reaction kinetics and exothermicity, which is vital for process safety and control. hzdr.de

The table below highlights key in-situ monitoring techniques and their applications.

| Technique | Application | Information Gained | Reference |

| In-situ FTIR Spectroscopy | Monitoring Grignard reactions | Detection of reaction start-up, concentration of reagents. | hzdr.deresearchgate.net |

| In-situ Raman Spectroscopy | Monitoring transmetalation reactions | Quantitative analysis of reactants, qualitative monitoring of intermediates. | acs.org |

| In-situ NIR Spectroscopy | Continuous process control | Real-time quantification of substrates and products, process automation. | acs.org |

| Real-time Heat/Mass Balancing | Safety-oriented process control | Estimation of hazard potential, detection of educt accumulation. | hzdr.de |

Integration with Computational Chemistry and Machine Learning for Reaction Design and Optimization

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and optimized. These tools can predict reaction outcomes, elucidate mechanisms, and guide the discovery of new catalysts and synthetic routes.

For this compound chemistry, future research will leverage these computational approaches to:

Predict Stereoselectivity: Machine learning models, including Random Forest, Support Vector Regression, and LASSO, are being developed to quantitatively predict the stereoselectivity of chemical reactions. semanticscholar.orgbohrium.comresearchgate.netnih.gov These models can help in the rational design of catalysts and reaction conditions to achieve high enantiomeric excess.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of complex reactions, such as the copper-catalyzed C-H amination for the synthesis of pyrrolidines. nih.gov This understanding is crucial for optimizing reaction conditions and catalyst design.

Discover Novel Catalysts: Bayesian optimization and other machine learning algorithms can efficiently search through vast chemical spaces to identify promising catalyst structures. researchgate.net This approach can accelerate the discovery of new catalysts based on the this compound scaffold.

Molecular Design: Computational methods are essential for the rational design of new molecules with desired properties. researchgate.net For example, understanding the conformational preferences of pyrrolidine-based fragments can aid in the design of new drugs and materials. nih.gov

The synergy between experimental work and computational modeling will be a defining feature of future research in this area, enabling a more rapid and efficient path to innovation.

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 1-ethyl-2-methoxypyrrolidine?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a respirator if aerosolization is possible during synthesis or purification .

- Waste Management : Segregate organic waste containing the compound in labeled containers for disposal by certified hazardous waste facilities. Avoid aqueous discharge due to potential environmental toxicity .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can this compound be synthesized at the lab scale?

- Methodological Answer :

- Reaction Setup : Adapt the microwave-assisted coupling method from pyrrolidine derivatives (e.g., ). Use 2-methoxypyrrolidine as a starting material, ethyl iodide for alkylation, and potassium carbonate as a base in anhydrous DMF.

- Optimization : Heat at 120°C for 12–18 hours under nitrogen. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

- Purification : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Perform column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR (DMSO-d₆ or CDCl₃) to identify methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. Compare chemical shifts with analogous pyrrolidine derivatives (e.g., δ 3.2–3.5 ppm for methoxy protons) .

- Purity Assessment : Employ GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Validate with elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals for the ethyl group overlap with pyrrolidine ring protons, use 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Crystallographic Validation : For structural disputes, grow single crystals via slow evaporation (e.g., in ethanol) and perform X-ray diffraction. Compare bond lengths/angles with deposited data (e.g., CCDC entries) .

Q. What computational methods are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometries (B3LYP/6-31G* basis set). Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields based on crystallographic data from related compounds .

Q. What strategies mitigate byproduct formation during the functionalization of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR to detect intermediates (e.g., carbonyl stretches at 1700–1750 cm⁻¹ in acylated derivatives) .

- Byproduct Identification : Isolate minor peaks via preparative HPLC and characterize using HRMS and H NMR. Adjust stoichiometry or solvent polarity (e.g., switch to THF from DMF) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.